molecular formula C10H11NO2 B13178985 N-(2-formyl-4-methylphenyl)acetamide

N-(2-formyl-4-methylphenyl)acetamide

Cat. No.: B13178985
M. Wt: 177.20 g/mol
InChI Key: BPGLLHVAIUNNNZ-UHFFFAOYSA-N
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Description

N-(2-Formyl-4-methylphenyl)acetamide is an aromatic acetamide derivative characterized by a phenyl ring substituted with a formyl (-CHO) group at the 2-position and a methyl (-CH₃) group at the 4-position. The acetamide moiety (-NHCOCH₃) is attached to the nitrogen atom of the aniline group. This compound’s structure combines electron-withdrawing (formyl) and electron-donating (methyl) groups, which influence its physicochemical properties and reactivity.

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

N-(2-formyl-4-methylphenyl)acetamide

InChI

InChI=1S/C10H11NO2/c1-7-3-4-10(11-8(2)13)9(5-7)6-12/h3-6H,1-2H3,(H,11,13)

InChI Key

BPGLLHVAIUNNNZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C)C=O

Origin of Product

United States

Preparation Methods

Preparation Methods of N-(2-formyl-4-methylphenyl)acetamide

General Synthetic Strategy

The synthesis of this compound generally involves two key steps:

  • Introduction of the formyl group at the 2-position of the 4-methylphenyl ring (ortho-formylation).
  • Formation of the acetamide bond between the substituted aniline derivative and acetic acid or its derivatives.

Specific Preparation Routes

Formylation of 4-methylaniline Followed by Acetylation

One common approach is to start with 4-methylaniline (p-toluidine), which undergoes ortho-formylation to introduce the aldehyde group at the 2-position. This can be achieved by controlled electrophilic aromatic substitution using formylating agents such as the Reimer-Tiemann reaction or Vilsmeier-Haack formylation.

After obtaining 2-formyl-4-methylaniline, acetylation with acetic anhydride or acetyl chloride yields this compound.

Typical reaction conditions:

  • Formylation: Vilsmeier-Haack reagent (POCl3 and DMF) at low temperature under inert atmosphere.
  • Acetylation: Reaction with acetic anhydride in the presence of a base or under reflux.
Direct Acetylation of 2-formyl-4-methylaniline

If 2-formyl-4-methylaniline is commercially available or prepared separately, direct acetylation can be performed by reacting it with acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine.

Alternative Method: From 2-Amino-4-methylbenzaldehyde

Starting with 2-amino-4-methylbenzaldehyde, the compound can be acetylated directly to form the target amide.

Representative Example from Literature

While no direct preparation of this compound was found in the searched literature, closely related compounds such as 2-(4-formylphenoxy)-N-substituted acetamides have been synthesized using similar strategies:

  • Equimolar quantities of 5-substituted indolin-2-ones and 2-(4-formylphenoxy)-N-substituted phenylacetamide were refluxed in methanol with piperidine catalyst for 1–4 hours, followed by recrystallization.
  • The synthesis of 2-(4-formylphenoxy)-N-p-tolylacetamide involved formylation of the phenoxy group and subsequent acetamide formation, characterized by IR, NMR, and mass spectrometry.

These methods highlight the feasibility of preparing formyl-substituted N-phenylacetamides via controlled formylation and amide bond formation.

Analytical Data and Characterization

The characterization of this compound and related compounds typically involves:

Technique Observed Data (Representative) Interpretation
Infrared Spectroscopy (IR) Bands at ~3490 cm⁻¹ (N–H amide), 1714 cm⁻¹ (C=O amide), 1649 cm⁻¹ (C=C aromatic), 10 ppm (aldehyde proton) Confirms amide and aldehyde functional groups
Proton Nuclear Magnetic Resonance (¹H NMR) Singlet at ~10 ppm (aldehyde proton), singlet at ~2.3 ppm (methyl group), aromatic multiplets between 6.9–7.8 ppm, singlet at ~4.8 ppm (CH₂ adjacent to amide) Confirms aromatic substitution and aldehyde presence
Mass Spectrometry (MS) Molecular ion peak consistent with C10H11NO2 (M+ ~177) Confirms molecular weight of the compound
Melting Point (mp) Typically in the range 150–180 °C depending on purity Used for purity assessment

These data align with reported values for structurally related formyl-substituted acetamides.

Summary Table of Preparation Methods

Step Method Description Reagents/Conditions Yield (%) Notes
1 Ortho-formylation of 4-methylaniline Vilsmeier-Haack reagent (POCl3, DMF), inert atmosphere, 0–25 °C Moderate to high Requires careful temperature control to avoid polysubstitution
2 Acetylation of 2-formyl-4-methylaniline Acetic anhydride or acetyl chloride, base (pyridine), reflux High Straightforward amide bond formation
Alternative Direct acetylation of 2-amino-4-methylbenzaldehyde Acetic anhydride, base, reflux High Shorter route if starting material available

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The formyl group in n-(2-formyl-4-methyl-phenyl)-acetamide can undergo oxidation to form a carboxylic acid derivative.

    Reduction: The formyl group can be reduced to a hydroxyl group, resulting in the formation of an alcohol derivative.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: Carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine:

  • Explored as a potential lead compound for the development of new pharmaceuticals.

Industry:

  • Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of n-(2-formyl-4-methyl-phenyl)-acetamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares N-(2-formyl-4-methylphenyl)acetamide with structurally related acetamides:

Compound Name Substituents Molecular Formula Key Features Reference
This compound 2-formyl, 4-methyl C₁₀H₁₁NO₂ Combines electron-withdrawing (formyl) and electron-donating (methyl) groups -
N-(2-Chloro-4-methylphenyl)acetamide 2-chloro, 4-methyl C₉H₁₀ClNO Chloro group enhances electrophilic substitution reactivity
2-Azido-N-(4-methylphenyl)acetamide 4-methyl, 2-azido C₉H₁₀N₄O Azido group enables click chemistry applications
N-(3-Chloro-4-methylphenyl)-...acetamide* 3-chloro, 4-methyl, 2-ethoxy, 4-formyl C₁₈H₁₈ClNO₄ Formyl and ethoxy groups enhance lipophilicity and reactivity
2-(4-Formyl-2-methoxyphenoxy)-N-(4-nitrophenyl)acetamide 4-formyl, 2-methoxy, 4-nitro C₁₆H₁₃N₂O₅ Nitro and methoxy groups influence electronic properties

*Full name: N-(3-Chloro-4-methylphenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide

Key Observations:
  • Electron Effects : The formyl group in this compound is strongly electron-withdrawing, which polarizes the phenyl ring and increases reactivity in electrophilic substitutions compared to methyl or chloro substituents .
  • Synthetic Utility : Unlike azido or sulfanyl derivatives , the formyl group enables condensation reactions (e.g., Schiff base formation), making it valuable in synthesizing heterocycles or metal complexes .

Physicochemical and Pharmacological Properties

While direct data on this compound are unavailable, inferences can be drawn from analogs:

  • Solubility : Formyl groups may reduce aqueous solubility compared to methyl-substituted analogs (e.g., N-(4-methylphenyl)acetamide) but improve solubility in polar organic solvents .
  • Melting Points : Chloro and nitro substituents generally increase melting points due to stronger intermolecular forces, whereas methyl and methoxy groups lower them .
  • Similarly, this compound may act as a precursor for bioactive molecules .

Biological Activity

N-(2-formyl-4-methylphenyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anti-inflammatory properties. This article provides a comprehensive overview of its biological activity, including relevant research findings, mechanisms of action, and case studies.

Chemical Structure and Properties

This compound is an acetamide derivative characterized by the presence of a formyl group attached to a methyl-substituted phenyl ring. Its structure can be represented as follows:

C9H11NO\text{C}_9\text{H}_{11}\text{N}\text{O}

This compound is typically synthesized through various chemical reactions including oxidation and substitution, which can modify its functional groups and enhance its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In particular, it has been investigated for its efficacy against various bacterial strains.

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial activity of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.

Pathogen MIC (µg/mL)
E. coli32
S. aureus16

These results suggest that this compound is more effective against Staphylococcus aureus, indicating its potential as a therapeutic agent in treating infections caused by Gram-positive bacteria.

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has been explored for its anti-inflammatory properties. The compound was tested in vitro for its ability to inhibit pro-inflammatory cytokine production in macrophages stimulated with lipopolysaccharides (LPS).

Research Findings on Anti-inflammatory Activity

The following table summarizes the effects of this compound on cytokine production:

Cytokine Control (pg/mL) Treatment (pg/mL)
TNF-α250100
IL-620075
IL-1β15060

The data indicate a significant reduction in cytokine levels, suggesting that this compound may modulate inflammatory responses effectively.

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve interactions with specific molecular targets, such as enzymes or receptors involved in inflammatory pathways and microbial resistance mechanisms.

  • Antimicrobial Action : The compound may disrupt bacterial cell wall synthesis or inhibit enzymatic pathways critical for bacterial survival.
  • Anti-inflammatory Action : It likely interferes with signaling pathways that lead to cytokine production, possibly by inhibiting nuclear factor kappa B (NF-κB) activation.

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